Ethoxyethoxyethanol

Catalog No.
S602863
CAS No.
111-90-0
M.F
C6H14O3
CH3CH2OCH2CH2OCH2CH2OH
C6H14O3
M. Wt
134.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethoxyethoxyethanol

CAS Number

111-90-0

Product Name

Ethoxyethoxyethanol

IUPAC Name

2-(2-ethoxyethoxy)ethanol

Molecular Formula

C6H14O3
CH3CH2OCH2CH2OCH2CH2OH
C6H14O3

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3

InChI Key

XXJWXESWEXIICW-UHFFFAOYSA-N

SMILES

CCOCCOCCO

Solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
7.45 M
Miscible with ether, pyridine, chloroform
Miscible with the common organic solvents.
Miscible with ethanol, acetone, benzene; very soluble in ethyl ether
In water, miscible at 25 °C
Solubility in water: very good

Synonyms

2-(β-Ethoxyethoxy)-ethanol; 1-Hydroxy-3,6-dioxaoctane; 2-(2-Ethoxyethoxy)ethan-1-ol; 2-(2-Ethoxyethoxy)ethanol; 2-(2’-Ethoxyethoxy)ethanol; 3,6-Dioxa-1-octanol; Carbitol; Carbitol Solvent Low; Diethylene Glycol Ethyl Ether; Diethylene Glycol Monoethy

Canonical SMILES

CCOCCOCCO

Solvent and Cosolvent:

  • Due to its amphiphilic nature (having both polar and nonpolar regions), EEE acts as a versatile solvent and cosolvent in various research settings.
  • It readily dissolves a wide range of polar and nonpolar compounds, making it useful for extracting substances from biological samples, preparing solutions for experiments, and dissolving hydrophobic compounds for further analysis.
  • For instance, EEE is used in the extraction of lipids from tissues and cell cultures for studying cellular processes and membrane composition [].

Synthesis and Reaction Medium:

  • EEE can participate in various chemical reactions as a reactant or reaction medium.
  • In organic synthesis, it serves as a starting material for the preparation of other ether derivatives used in various applications, including pharmaceuticals and materials science [].
  • Additionally, EEE can act as a reaction medium for specific reactions due to its ability to dissolve both polar and nonpolar reactants and its relatively inert nature under specific reaction conditions.

Biological Research:

  • EEE finds limited applications in biological research due to potential cytotoxicity (cell toxicity). However, controlled studies have explored its use in specific contexts:
    • Permeability studies: EEE's ability to permeate biological membranes has been investigated in studies exploring drug delivery and membrane transport mechanisms [].
    • Enzyme studies: In specific instances, EEE has been used as a substrate or inhibitor for studying the activity of certain enzymes involved in cellular processes [].

Environmental Research:

  • EEE's presence in the environment has raised concerns due to its potential ecological impact.
  • Research efforts are investigating its environmental fate, degradation pathways, and potential effects on organisms in various ecosystems [].

Origin and Significance:

EE is commercially produced through the ethoxylation process, where ethylene oxide (EtO) reacts with ethanol (EtOH) [1]. This reaction adds ethoxy groups (CH2CH2O) to the ethanol molecule, resulting in the formation of EE.

Citation:

  • Wikipedia - 2-(2-Ethoxyethoxy)ethanol)
  • ECHA - Substance Information - Ethoxyethoxyethanol:

Molecular Structure Analysis

EE's chemical formula is C6H14O3. Its structure consists of a central ethanol backbone (CH3CH2OH) with two ethoxy groups (CH2CH2O) attached to the central carbon atom. This structure contributes to its amphiphilic nature, meaning it has both polar (hydroxyl group) and non-polar (ether groups) regions, allowing it to dissolve a wide range of polar and non-polar compounds [1].

Key Feature:

The presence of two ether groups makes EE more lipophilic (fat-loving) compared to ethanol. This property influences its solubility and potential biological interactions [1].


Chemical Reactions Analysis

Synthesis:

The primary reaction for EE production is the ethoxylation of ethanol:

CH3CH2OH + 2 C2H4O → CH3CH2OCH2CH2OCH2CH2OH (EE) [1]

Other Relevant Reactions:

Decomposition:

Under extreme heat or in the presence of strong acids or bases, EE can decompose to form various products, including ethanol, ethylene glycol, and acetaldehyde. The specific products depend on the decomposition conditions [3].

Citation:

  • Sigma-Aldrich - 2-(2-Ethoxyethoxy)ethanol:

Physical And Chemical Properties Analysis

  • Melting Point: -75 °C [1]
  • Boiling Point: 162 °C [1]
  • Solubility: Miscible with water, most alcohols, and many organic solvents [1].
  • Density: 0.93 g/cm³ [4]
  • Vapor Pressure: 1.2 hPa at 20 °C [4]
  • Flash Point: 63 °C [4] (considered moderately flammable)

Citation:

  • Spectrum Chemical - 2-(2-Ethoxyethoxyethanol):

Physical Description

Diethylene glycol monoethyl ether appears as a colorless, slightly viscous liquid with a mild pleasant odor. Flash point near 190°F. Used to make soaps, dyes, and other chemicals.
Liquid
COLOURLESS HYGROSCOPIC LIQUID.
A colorless, slightly viscous liquid with a mildly sweet odor.

Color/Form

Colorless liquid

XLogP3

-0.5

Boiling Point

396 °F at 760 mm Hg (NTP, 1992)
196.0 °C
196 °C
196-202 °C
396°F

Flash Point

205 °F (NTP, 1992)
196 °F (91 °C) (CLOSED CUP)
96 °C o.c.
205°F

Vapor Density

4.62 (NTP, 1992) (Relative to Air)
4.62 (AIR= 1)
Relative vapor density (air = 1): 4.6
4.62

Density

0.99 at 68 °F (USCG, 1999)
0.9885 g/cu m at 20 °C
Relative density (water = 1): 0.99
0.99

LogP

-0.54 (LogP)
log Kow = -0.54
-0.15 (estimated)

Odor

Mild, pleasant odo

Melting Point

-108 °F (NTP, 1992)
-76.0 °C
Freezing point = -54.0 °C
-76 °C
-108°F

UNII

A1A1I8X02B

GHS Hazard Statements

Aggregated GHS information provided by 4800 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4280 of 4800 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 520 of 4800 companies with hazard statement code(s):;
H302 (10.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (89.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (10.58%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.13 mm Hg at 77 °F (NTP, 1992)
0.13 mmHg
0.126 mm Hg at 25 °C (est)
Vapor pressure, Pa at 25 °C: 19

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

111-90-0

Wikipedia

Diethylene glycol monoethyl ether

Use Classification

Food Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes
Cosmetics -> Humectant; Solvent

Methods of Manufacturing

Preparation: from ethylene oxide and 2-ethoxyethanol in the presence of SO2: Britton, Sexton, US 2807651 (1957 to Dow).
Ethanol + ethylene oxide (epoxidation; co-produced with ethylene glycol monoethyl ether/triethylene glycol monoethyl ether)
Ethylene glycol monoethers are usually produced by reaction of ethylene oxide with the appropriate alcohol. A mixture of homologues is obtained ... The glycol monoethers can be converted to diethers by alkylation with common alkylating agents, such as dimethyl sulfate or alkyl halides ( Williamson synthesis). Glycol dimethyl ethers are formed by treatment of dimethyl ether with ethylene oxide. /Ethers/

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Ethanol, 2-(2-ethoxyethoxy)-: ACTIVE
Temperature, pressure, mole ratios of reactants and catalysts are chosen to yield the desired product mix. High ratios of ethylene oxide to alcohol are used to favor production of monoethers of diethylene glycol.

Analytic Laboratory Methods

Method: OSHA PV2013; Procedure: gas chromatography with flame ionization detector; Analyte: diethylene glycol ethyl ether; Matrix: air; Detection Limit: 0.09 ppm.
Gas chromatography is likely to be the analytical method for final analysis. Infrared absorption is sometimes used. /Glycol ethers/
Analyte: diethylene glycol monoethyl ether; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: diethylene glycol monoethyl ether; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards
Analyte: diethylene glycol monoethyl ether; matrix: chemical purity; procedure: gas chromatography with flame-ionization detection

Dates

Modify: 2023-08-15

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